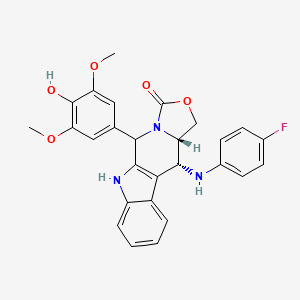

4-tert-Butyl-N,N-dimethylaniline

Overview

Description

4-tert-Butyl-N,N-dimethylaniline, also known as 4-TBDMA, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and food industries. It is a colorless, odorless, and non-toxic compound with a molecular weight of 177.23 g/mol. 4-TBDMA is a derivative of aniline, which is an aromatic amine used as a base in the manufacture of dyes, paints, and other products. 4-TBDMA is an important intermediate in the production of pharmaceuticals, agrochemicals, and other products. It is also used as a catalyst in the synthesis of polymers and other materials.

Scientific Research Applications

Oxidative Mannich Reaction

4-tert-Butyl-N,N-dimethylaniline plays a role in the oxidative Mannich reaction, particularly when catalyzed by transition metals. Ratnikov and Doyle (2013) explored its use with tert-butyl hydroperoxide (TBHP) as the oxidant, emphasizing the role of single electron transfer and the conversion of N,N-dimethylaniline to an iminium ion in the presence of transition metal catalysts (Ratnikov & Doyle, 2013).

N-Arylation of Amino Acid Esters

Young, Guthrie, and Proulx (2019) described the use of this compound in the palladium-catalyzed N-arylation of amino acid tert-butyl esters. This process is significant for producing N-aryl amino acid esters, which are crucial for synthesizing electron-rich N-aryl peptides (Young, Guthrie, & Proulx, 2019).

Synthesis of Heterocyclic β-Amino Acids

Bovy and Rico (1993) utilized this compound in the synthesis of heterocyclic β-amino acids, such as β-amino-5-pyrimidinepropanoic ester. This synthesis is crucial for peptide and peptidomimic production (Bovy & Rico, 1993).

Crystal Structure Analysis

Zhao, Yuan, and Zhao (2015) studied the crystal structure of a compound derived from the condensation of this compound, highlighting its molecular conformation and bonding properties (Zhao, Yuan, & Zhao, 2015).

Electron-Transfer Mechanism in N-Demethylation

Baciocchi et al. (2005) investigated the electron-transfer mechanism in the N-demethylation of N,N-dimethylanilines, including this compound, by the phthalimide-N-oxyl radical. This research is significant for understanding the oxidative behavior of these compounds (Baciocchi, Bietti, Gerini, & Lanzalunga, 2005).

Synthesis of Novel Polyimides

Chern and Tsai (2008) demonstrated the synthesis of new polyimides incorporating tert-butyl side groups using this compound. This synthesis is crucial for producing materials with low dielectric constants and high glass transition temperatures (Chern & Tsai, 2008).

Mechanism of Action

Target of Action

4-tert-Butyl-N,N-dimethylaniline is primarily used as an amine initiator in the polymerization process . Its primary targets are the monomers that are to be polymerized. The role of this compound is to initiate the polymerization process, which leads to the formation of polymers from the monomers .

Mode of Action

The compound interacts with its targets (the monomers) through a process known as free-radical/cationic hybrid photopolymerizations . In this process, the compound acts as an initiator, triggering a chain reaction that leads to the formation of polymers from the monomers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization process. The compound initiates the polymerization of acrylates and epoxides, leading to the formation of polymers . The downstream effects of this process include the creation of various types of polymers, which have numerous applications in industries such as plastics, coatings, adhesives, and others .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of polymers from monomers. This transformation is a result of the compound’s role as an initiator in the polymerization process .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pressure of the environment, the presence of other chemicals, and the specific conditions under which the polymerization process is carried out . For example, certain conditions may enhance the compound’s efficacy as a polymerization initiator, while others may inhibit its action .

Safety and Hazards

Future Directions

As an efficient polymerization accelerator, 4-tert-Butyl-N,N-dimethylaniline has potential applications in various fields. Its use as an amine initiator during free-radical/cationic hybrid photopolymerizations of acrylates and epoxides suggests potential future directions in the field of polymer science .

Biochemical Analysis

Biochemical Properties

4-tert-Butyl-N,N-dimethylaniline plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating oxidative coupling reactions. For instance, potassium iodide catalyzed oxidative coupling of this compound with indole has been investigated . This interaction highlights the compound’s ability to participate in complex biochemical processes, potentially influencing the activity of enzymes and proteins involved in these reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research.

properties

IUPAC Name |

4-tert-butyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)10-6-8-11(9-7-10)13(4)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDILFZCXQHCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183336 | |

| Record name | N,N-Dimethyl-4-t-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2909-79-7 | |

| Record name | 4-(1,1-Dimethylethyl)-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-t-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-t-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was 4-tert-butyl-N,N-dimethylaniline used to study proton transfer kinetics in the research?

A1: Researchers utilized this compound (6) and its deuterated analogue (5-d1) to determine the rate constants for proton transfer to the metal hydride complex CpW(CO)2(PMe3)H (3) []. Specifically:

- H/D Exchange Experiments: The rate of H/D exchange between 3 and 5-d1 was monitored using 1H NMR, providing insights into the kinetics of proton transfer to the hydride ligand [].

- pKa Determination: The rate constant for deprotonation of the protonated metal complex, CpW(CO)2(PMe3)H2+ (4a), by 6 was measured []. This data, combined with the pKa of 4a, helped quantify the overall proton transfer kinetics and determine whether the metal or hydride was the kinetic site of protonation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)

![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)

![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)